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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals correct for

autofluorescence when using coelenterazine in bioluminescence assays.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my coelenterazine-based assay?

A1: Autofluorescence is the natural emission of light by biological materials upon excitation.[1]

While coelenterazine-based assays are bioluminescent and do not require an external light

source for excitation, some components in your sample can still emit background light, which

can be mistaken for the specific signal from your luciferase reporter. This can be due to the

inherent properties of cells and tissues, the composition of the cell culture medium, or the auto-

oxidation of coelenterazine itself.[2][3] This background noise can obscure the true signal from

your experiment, leading to inaccurate results, especially when measuring low levels of

luciferase activity.[3]

Q2: What are the common sources of background signal and autofluorescence in my cell-

based coelenterazine assay?

A2: Common sources of background signal and autofluorescence include:

Endogenous Cellular Components: Molecules like NADH and riboflavin, naturally present in

cells, can contribute to background fluorescence.[4]
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Cell Culture Media: Many standard cell culture media contain components that increase

background fluorescence. Phenol red, a common pH indicator, and Fetal Bovine Serum

(FBS) are known to be major contributors due to the presence of molecules with aromatic

side chains.[2]

Coelenterazine Auto-oxidation: Coelenterazine can spontaneously oxidize without the

presence of a luciferase, a process called autoluminescence.[3] This is particularly

pronounced in the presence of serum components like albumin.[5]

Microplate Material: White opaque plates, while generally recommended for luminescence

assays to maximize signal, can absorb ambient light and fluoresce.[2][6]

Q3: How can I determine if autofluorescence is impacting my results?

A3: To determine the contribution of autofluorescence and background signal, you should

include the following controls in your experimental setup:

Untransfected Cells: Measure the signal from cells that have not been transfected with a

luciferase reporter. This will give you an idea of the baseline autofluorescence from the cells

and media.

Media Only: Measure the signal from wells containing only cell culture medium and

coelenterazine. This helps to quantify the background contribution from the medium

components and coelenterazine auto-oxidation.

No-Substrate Control: Measure the signal from transfected cells without the addition of

coelenterazine. This will account for any inherent luminescence from the cells or plate.

Troubleshooting Guide
High Background Signal
High background can significantly reduce the signal-to-noise ratio of your assay. The following

troubleshooting workflow can help you identify and address the source of the high background.
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High Background Signal Detected

Analyze Controls:
- Untransfected Cells

- Media Only
- No Substrate

High signal in 'Media Only' control?

High signal in 'Untransfected Cells' control?

No

Optimize Cell Culture Medium:
- Use phenol red-free medium
- Reduce FBS concentration

- Switch to a low-autofluorescence medium (e.g., FluoroBrite)

Yes

High signal in 'No Substrate' control?

No

Perform Background Subtraction:
Subtract the average signal of 'Media Only' or 'Untransfected Cells' from all experimental wells.

Yes

Use Coelenterazine Analogs:
Consider analogs with lower autoluminescence (e.g., Coelenterazine h).

No

Check Microplate:
- Use opaque white plates

- Dark-adapt plates before use

Yes

Signal-to-Noise Ratio Improved

Click to download full resolution via product page

Caption: Troubleshooting workflow for high background in coelenterazine assays.
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Data Presentation: Comparison of Autofluorescence
Correction Methods
The effectiveness of different strategies to reduce background can be quantified by comparing

the signal-to-background (S/B) ratio.

Table 1: Effect of Cell Culture Medium on Autofluorescence

Medium
Component

Relative
Background
Fluorescence

Impact on Signal-
to-Blank (S/B)
Ratio

Recommendation

Phenol Red High Significant Decrease
Use phenol red-free

medium for assays.[2]

Fetal Bovine Serum

(FBS)

Increases with

concentration

Decrease with >5%

FBS

Reduce FBS

concentration or use

serum-free medium

for the assay.[2]

Standard DMEM High Lower S/B

Switch to a low-

autofluorescence

medium like

FluoroBrite™ DMEM.

[2]

PBS+ Low Higher S/B

For short-term

measurements of

fixed cells, consider

replacing medium with

PBS+.[2]

Table 2: Autoluminescence of Coelenterazine Analogs in the Presence of Fetal Bovine Serum

(FBS)
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Coelenterazine
Analog

Relative
Autoluminescence
in 10% FBS
(Photons/sec/well)

Fold Increase vs.
Native
Coelenterazine

Recommended Use

Native Coelenterazine ~4.2 x 10^5 1.0

Standard assays,

moderate background.

[5]

Coelenterazine-h ~1.5 x 10^6 ~3.6

Can have higher

autoluminescence in

serum.[5] Use with

caution in high-serum

conditions.

Coelenterazine-f ~2.5 x 10^6 ~6.0
Higher

autoluminescence.[5]

Coelenterazine-e ~1.0 x 10^7 ~24.0

Highest

autoluminescence in

this comparison.[5]

Not recommended for

low signal applications

with high serum.

Coelenterazine-cp ~1.2 x 10^6 ~2.9
Moderate

autoluminescence.[5]

Coelenterazine-n ~8.0 x 10^5 ~1.9

Lower

autoluminescence

than many analogs.[5]

Note: Data is compiled and scaled for relative comparison from published studies. Absolute

values can vary based on experimental conditions.

Experimental Protocols
Protocol 1: Background Subtraction
This is the most straightforward method to correct for autofluorescence and background signal.
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Objective: To subtract the non-specific signal from the total signal to obtain the true luciferase

signal.

Materials:

Cells (transfected with luciferase reporter and untransfected controls)

Cell culture medium (ideally phenol red-free)

Coelenterazine solution

Opaque white 96-well plates

Luminometer

Procedure:

Plate Setup:

Seed cells in a 96-well plate. Include wells for:

Experimental Samples: Transfected cells.

Negative Control: Untransfected cells.

Media Blank: Medium only (no cells).

Cell Culture: Culture cells under standard conditions until they are ready for the assay.

Reagent Preparation: Prepare the coelenterazine working solution according to the

manufacturer's instructions.

Assay:

Add coelenterazine to all wells (experimental, negative control, and media blank).

Incubate for the recommended time.

Measure the luminescence in a plate reader.
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Data Analysis:

Calculate the average luminescence of the negative control wells (or media blank wells).

Subtract this average background value from the luminescence reading of each

experimental well.

Corrected Signal = (Signal from Experimental Well) - (Average Signal from Negative

Control/Media Blank Well)
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Plate Setup
(Experimental, Negative Control, Media Blank)

Add Coelenterazine
to all wells Measure Luminescence Calculate Average

Background Signal
Subtract Background

from Experimental Wells Corrected Luciferase Signal
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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